Morphinan-3-ol, 17-(methyl-d3)-
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Overview
Description
Morphinan-3-ol, 17-(methyl-d3)- is a compound belonging to the morphinan family, which is known for its psychoactive properties. This compound is a deuterated analog of 17-methylmorphinan-3-ol, where the methyl group at the 17th position is replaced with a deuterium-labeled methyl group. The morphinan structure is a core component of many opioid analgesics, cough suppressants, and dissociative hallucinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphinan-3-ol, 17-(methyl-d3)- typically involves the following steps:
Cyclohexanone Intermediates: The synthesis begins with cyclohexanone intermediates, which are converted to octahydroisoquinolines through a series of reactions.
Amination and Cyclization: Amination of 2-hydroxymethylenecyclohexanone followed by reaction with malonic ester yields hexahydroisoquinoline.
Formation of Morphinan Skeleton: The tetrahydroisoquinoline is further processed through cyclization and other reactions to form the morphinan skeleton.
Industrial Production Methods
Industrial production methods for morphinan derivatives often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 17-(methyl-d3)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols or reduce other functional groups present in the molecule.
Substitution: Substitution reactions can introduce different functional groups at various positions on the morphinan skeleton
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Morphinan-3-ol, 17-(methyl-d3)- has several scientific research applications:
Mechanism of Action
The mechanism of action of morphinan-3-ol, 17-(methyl-d3)- involves its interaction with various molecular targets and pathways:
Opioid Receptors: It functions as an agonist or antagonist at opioid receptors, influencing pain perception and other physiological responses.
NMDA Receptors: Some morphinan derivatives act as NMDA receptor antagonists, contributing to their dissociative effects.
Glutamate Release Inhibition: The compound inhibits glutamate release by suppressing presynaptic voltage-dependent calcium entry and protein kinase C activity.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with potent analgesic properties.
Codeine: Another natural opioid used primarily as a cough suppressant.
Dextromethorphan: A synthetic morphinan derivative used as a cough suppressant and dissociative hallucinogen.
Uniqueness
Morphinan-3-ol, 17-(methyl-d3)- is unique due to its deuterium-labeled methyl group, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. This labeling can also help in tracing the compound in biological systems and studying its detailed mechanism of action .
Properties
CAS No. |
53447-08-8 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
260.39 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1/i1D3 |
InChI Key |
JAQUASYNZVUNQP-ZHFAENJZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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